3,4-Difluoro-5-nitrobenzotrifluoride

Description

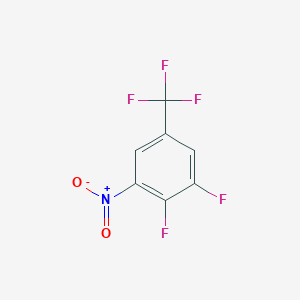

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADFVSQNTMBILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371786 | |

| Record name | 3,4-Difluoro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101646-01-9 | |

| Record name | 3,4-Difluoro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluoro-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Chemistry and Transformations of 3,4 Difluoro 5 Nitrobenzotrifluoride

Reactivity of the Nitro Group in 3,4-Difluoro-5-nitrobenzotrifluoride

The nitro group is a powerful electron-withdrawing substituent that strongly influences the reactivity of the entire molecule. Its transformations are central to the synthetic utility of this compound.

The most common and synthetically valuable reaction of the nitro group in aromatic compounds is its reduction to an amino group. The reduction of this compound yields 2,3-difluoro-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This transformation can be achieved through several established methods, most notably catalytic hydrogenation. chemicalbook.comgoogle.com

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. This method is widely employed due to its high efficiency and clean reaction profile. A variety of catalysts are effective for this purpose, with reaction conditions tailored to optimize yield and purity.

Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Solvent | Temperature (°C) | Pressure | General Applicability |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | 25-80 | Atmospheric to moderate pressure | Highly effective and widely used for nitro group reduction. chemicalbook.com |

| Platinum(IV) Oxide (PtO₂) | Ethanol, Acetic Acid | 25-50 | Atmospheric pressure | A robust catalyst, often used when other catalysts fail. |

| Raney Nickel | Ethanol | 25-100 | Atmospheric to high pressure | A cost-effective alternative, though sometimes requires higher temperatures/pressures. |

Other reducing agents, such as metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl), can also be used, but catalytic hydrogenation is often preferred on an industrial scale for its cleaner conversion and easier product isolation. google.com

While less common than reduction, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly activated by other strong electron-withdrawing groups. In this compound, the ring is exceptionally electron-poor due to the cumulative effect of the trifluoromethyl group and two fluorine atoms.

Displacement of the nitro group is competitive with the displacement of the fluorine atoms. The outcome often depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as alkoxides or hydroxide, may favor displacement of the nitro group under certain conditions, although displacement of the activated fluorine atoms is often the kinetically or thermodynamically favored pathway. nih.gov For a nucleophilic attack to displace the nitro group, the nucleophile would attack the C-5 position.

Reactivity of Fluorine Atoms on the Aromatic Ring

The two fluorine atoms are key sites for reactivity, primarily through nucleophilic aromatic substitution.

The electron-deficient nature of the benzene (B151609) ring in this compound makes it highly susceptible to SNAr reactions. Fluorine is an excellent leaving group in this context, especially when activated by ortho and para electron-withdrawing groups. libretexts.orgyoutube.com A wide variety of nucleophiles can displace one or both fluorine atoms, providing a versatile method for introducing new functional groups. beilstein-journals.orgnih.gov

The fluorine at the C-4 position is para to the nitro group and ortho to the trifluoromethyl group, making it the most activated site for nucleophilic attack. The fluorine at the C-3 position is meta to the nitro group but ortho to the trifluoromethyl group, rendering it less reactive than the C-4 fluorine. Consequently, monosubstitution reactions typically occur selectively at the C-4 position.

Table 2: Representative SNAr Reactions on Activated Fluoro-nitroaromatic Systems

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | Aryl Ether | Methanol, Room Temp to Reflux |

| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | Aniline Derivative | DMSO or other polar aprotic solvent, elevated temperature. beilstein-journals.org |

| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | Aryl Thioether | DMF, Room Temperature. nih.gov |

| Azide | Sodium Azide (NaN₃) | Aryl Azide | DMSO or DMF, Room Temperature. ruc.dk |

Data derived from analogous systems presented in the literature. beilstein-journals.orgnih.govruc.dk

The high reactivity of the fluorine atoms in SNAr reactions is a direct consequence of the powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups activate the ring towards nucleophilic attack through two primary effects:

Inductive Effect (-I): Both groups are strongly electronegative and pull electron density away from the aromatic ring through the sigma bond framework. This creates a significant partial positive charge on the ring carbons, making them more attractive to incoming nucleophiles.

Resonance Effect (-R): The nitro group can delocalize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. The trifluoromethyl group, while lacking a direct resonance-donating p-orbital, stabilizes the negative charge through its potent inductive effect.

In the case of this compound, attack at C-4 allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the para-nitro group, providing substantial stabilization and lowering the activation energy for the reaction. libretexts.org This explains the high regioselectivity for substitution at this position.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is one of the most stable functional groups in organic chemistry. The carbon-fluorine bond is exceptionally strong, and the group is generally inert to a wide range of reaction conditions. Transformations of the trifluoromethyl group on an aromatic ring are rare and typically require harsh conditions. For instance, hydrolysis of a -CF₃ group to a carboxylic acid (-COOH) can sometimes be achieved with strong acids or bases at very high temperatures, but this is not a common or synthetically useful reaction for this substrate due to the likely degradation of the rest of the molecule. Under typical synthetic conditions used for modifying the nitro group or the fluorine atoms, the trifluoromethyl group remains intact.

Photodefluorination and C-F Bond Hydrolysis

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its cleavage often requires harsh reaction conditions. However, photochemical methods can provide a milder alternative for C-F bond activation. While specific studies on the photodefluorination of this compound are not extensively documented in the available literature, research on related trifluoromethyl-substituted aromatic compounds provides insights into potential reaction pathways. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to make the aromatic ring electron-deficient, which could influence its photochemical reactivity.

Hydrolysis of C-F bonds in trifluoromethyl groups on aromatic rings is a challenging transformation. Studies on trifluoromethylphenols have shown that the position of the trifluoromethyl group and the presence of other substituents significantly affect the feasibility of hydrolysis. For instance, the hydrolysis of some trifluoromethylphenols to their corresponding hydroxybenzoic acids has been observed to proceed under aqueous conditions, with the reaction being dependent on the deprotonation of the phenolic hydroxyl group. chemrxiv.org This suggests that nucleophilic attack on the trifluoromethyl carbon is a key step. In the case of this compound, the absence of an activating group like a hydroxyl group, coupled with the deactivating effect of the nitro group, likely renders the trifluoromethyl group highly resistant to hydrolysis under typical conditions. The key defluorination step in some trifluoromethylphenols has been proposed to occur via an E1cb mechanism. chemrxiv.org

Substituent Effects on Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property significantly influences the reactivity of the aromatic ring and the trifluoromethyl group itself. The presence of two fluorine atoms and a nitro group on the same aromatic ring as the trifluoromethyl group in this compound further accentuates this electron deficiency.

The strong inductive effect of the -CF3 group enhances the electrophilic character of the aromatic ring, although it is a deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. More significantly, the electron-withdrawing nature of the -CF3 group can activate adjacent functional groups towards nucleophilic attack. nih.gov However, the C-F bonds within the trifluoromethyl group are exceptionally stable. The presence of fluorine atoms on the aromatic ring and the nitro group further withdraw electron density, which can subtly influence the bond lengths and strengths within the trifluoromethyl group. nih.gov While quantitative data on these effects for this compound is scarce, it is established that such substitutions generally increase the stability and lipophilicity of the molecule. nih.gov

Halogenation Reactions (e.g., Chlorodenitration)

A significant and well-documented transformation of this compound is its ability to undergo chlorodenitration. This reaction involves the replacement of the nitro group with a chlorine atom and is a valuable synthetic tool for introducing a chlorine atom at a specific position on the aromatic ring.

In a continuous vapor-phase process, this compound vapors can be reacted with chlorine gas at elevated temperatures to yield 3-chloro-4,5-difluorobenzotrifluoride (B1363454). google.com This reaction demonstrates the lability of the nitro group under these conditions, allowing for its substitution.

| Reactants | Reaction Conditions | Product | Yield |

|---|---|---|---|

| This compound and Chlorine Gas | Vapor phase reactor, 300-350°C | 3-chloro-4,5-difluorobenzotrifluoride | 66% |

This chlorodenitration process is a key step in the synthesis of other valuable intermediates. For instance, the resulting 3-chloro-4,5-difluorobenzotrifluoride can be further transformed. google.com This highlights the synthetic utility of this compound as a precursor in the preparation of highly substituted benzotrifluoride (B45747) derivatives. The synthesis of the starting material, this compound, can be achieved by reacting 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with anhydrous potassium fluoride (B91410) in dimethylformamide at elevated temperatures. google.com

Exploration of Derivatization and Functionalization

The reactivity of this compound opens up avenues for the synthesis of a variety of derivatives. The nitro group, in addition to being susceptible to displacement via chlorodenitration, can also be reduced to an amino group. This amino derivative would be a versatile intermediate for the introduction of a wide range of functionalities through diazotization and subsequent reactions, or through N-alkylation and N-acylation.

Furthermore, the fluorine atoms on the aromatic ring can potentially be displaced by strong nucleophiles under specific conditions, a common reaction for activated aryl fluorides. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups should facilitate such nucleophilic aromatic substitution (SNAr) reactions. For example, reaction with an appropriate nucleophile could lead to the selective replacement of one of the fluorine atoms, likely the one at the 4-position due to the activating effect of the para-nitro group and the meta-trifluoromethyl group.

Computational and Theoretical Investigations of 3,4 Difluoro 5 Nitrobenzotrifluoride

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are instrumental in elucidating the fundamental properties of 3,4-Difluoro-5-nitrobenzotrifluoride at the atomic level. These computational approaches allow for a detailed analysis of its molecular geometry and the complex electronic interactions governed by its substituents.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the molecular structure of complex organic compounds. researchgate.netajchem-a.com For this compound, DFT calculations, commonly employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to optimize the molecular geometry and predict its structural parameters in the ground state. researchgate.netajchem-a.com This methodology provides precise estimations of bond lengths, bond angles, and dihedral angles, offering a three-dimensional portrait of the molecule.

Theoretical calculations can determine key structural and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to assess the molecule's kinetic stability and reactivity. ajchem-a.com The energy gap between HOMO and LUMO is a critical parameter for predicting chemical reactivity. Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to validate the calculated structure. researchgate.net

Table 1: Theoretical Structural and Electronic Parameters of this compound (Illustrative DFT Data)

| Parameter | Calculated Value |

|---|---|

| C-CF3 Bond Length | 1.51 Å |

| C-NO2 Bond Length | 1.48 Å |

| C-F Bond Length (C3) | 1.34 Å |

| C-F Bond Length (C4) | 1.35 Å |

| O-N-O Bond Angle | 124.5° |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -4.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

Analysis of Electronic Effects of Fluorine, Nitro, and Trifluoromethyl Groups

The chemical behavior of this compound is dominated by the potent electronic effects of its three distinct substituents on the aromatic ring.

Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing substituent, primarily due to the high electronegativity of the three fluorine atoms. study.commdpi.com It exerts a strong negative inductive effect (-I), which significantly decreases the electron density of the benzene (B151609) ring. researchgate.netnih.gov This deactivating effect makes the ring less susceptible to electrophilic aromatic substitution. study.com

Nitro (-NO2) Group: The nitro group is also one of the strongest electron-withdrawing groups. It deactivates the aromatic ring through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). researchgate.net This dual action withdraws electron density from the ring, further reducing its reactivity toward electrophiles.

The combination of these three electron-withdrawing groups makes the aromatic ring of this compound exceptionally electron-deficient. This pronounced lack of electron density dictates the molecule's reactivity, stability, and potential reaction pathways.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is essential for mapping out the potential synthetic and degradation pathways of this compound. By simulating reaction conditions, it is possible to analyze transition states and understand the underlying mechanisms.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound likely involves the nitration of a difluorobenzotrifluoride precursor. Due to the presence of strongly deactivating groups, this electrophilic aromatic substitution reaction requires harsh conditions. Computational modeling can be used to explore the regioselectivity of the nitration. By calculating the activation energies for the formation of different isomers, the most probable synthetic outcome can be predicted. DFT calculations are employed to locate the transition state structures for electrophilic attack at various positions on the ring. The pathway with the lowest activation energy barrier is considered the most favorable, thus guiding synthetic strategies.

Mechanistic Insights into Degradation Pathways (e.g., Photolysis)

The environmental fate of nitroaromatic compounds is often determined by their degradation pathways, with photolysis being a significant mechanism. Computational studies using DFT and Time-Dependent DFT (TD-DFT) can elucidate the photodegradation process of this compound. nih.gov The process typically begins with the absorption of UV radiation, promoting the molecule to an excited singlet state, which may then convert to a more stable triplet state. nih.gov

Computational models suggest that degradation can proceed through several mechanisms:

C-NO2 Bond Cleavage: The excited state of the molecule may lead to the homolytic or heterolytic cleavage of the carbon-nitro bond, a common pathway for nitroaromatic compounds. nih.gov

Reaction with Radicals: In aqueous environments, photolysis can generate highly reactive species like hydroxyl radicals (•OH). nih.gov Computational chemistry can model the reaction pathways and energy barriers associated with the attack of these radicals on the aromatic ring, leading to hydroxylated intermediates and eventual ring-opening. nih.govmdpi.com

These studies are crucial for predicting the environmental persistence and potential transformation products of the compound.

Spectroscopic Data Interpretation (e.g., NMR, Mass Spectrometry) in Structural Confirmation

Computational chemistry provides invaluable support for the interpretation of experimental spectroscopic data, ensuring accurate structural confirmation of this compound.

NMR Spectroscopy: Predicting NMR chemical shifts, particularly for ¹⁹F, is a common application of DFT. nih.govsemanticscholar.org Given the multiple fluorine environments in the molecule (two on the ring and three in the trifluoromethyl group), assigning the correct signals in a ¹⁹F NMR spectrum can be challenging. Computational methods can predict the ¹⁹F chemical shifts with a high degree of accuracy (often with a maximum deviation of less than 7 ppm). nih.gov By comparing the computationally predicted spectrum with the experimental one, each fluorine signal can be unambiguously assigned to its specific position in the molecule. researchgate.netrsc.orgnih.gov

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts (Illustrative Data)

| Fluorine Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| -CF3 | -63.5 | -64.1 |

| C3-F | -135.2 | -136.0 |

| C4-F | -140.8 | -141.5 |

Mass Spectrometry: Mass spectrometry reveals information about the molecular weight and fragmentation pattern of a compound. wikipedia.orgyoutube.com While predicting a complete mass spectrum computationally is complex, quantum chemistry can be used to calculate the stability of potential fragment ions. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group (loss of 46 Da) or the NO radical (loss of 30 Da). nih.govyoutube.com By analyzing the energies of these potential fragmentation pathways, computational models can help rationalize the observed mass spectrum and support the structural identification. miamioh.edu

Table of Compounds

Predictive Modeling of Chemical Behavior

Predictive modeling for this compound would typically involve methods such as Density Functional Theory (DFT) to elucidate its electronic structure and reactivity. Key aspects of its chemical behavior that can be predicted include the sites most susceptible to nucleophilic or electrophilic attack, the energies of its frontier molecular orbitals, and the distribution of electrostatic potential across the molecule. These computational approaches are instrumental in forecasting the outcomes of chemical reactions and understanding the underlying mechanisms.

For instance, the electron-withdrawing nature of the nitro (-NO2), trifluoromethyl (-CF3), and fluoro (-F) groups significantly influences the electron density distribution around the benzene ring. Predictive models can quantify the activating effect of these groups on the aromatic ring towards certain reactions, such as nucleophilic aromatic substitution (SNAr). By calculating properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy and atomic charges, researchers can identify the carbon atoms on the aromatic ring that are most electrophilic and therefore most likely to be attacked by a nucleophile.

Furthermore, computational models can predict the stability of potential intermediates and transition states in a reaction, providing a more detailed picture of the reaction mechanism. This is particularly useful in cases like SNAr reactions where the formation of a Meisenheimer complex is a key step. The relative energies of different possible intermediates can help predict the regioselectivity of a reaction, which is crucial when multiple reaction sites are available.

Quantitative Structure-Activity Relationships (QSAR) represent another facet of predictive modeling. acs.org While often applied in toxicology and drug design, the principles of QSAR can also be used to predict chemical reactivity. acs.org By developing correlations between calculated molecular descriptors (such as electronic properties) and experimentally determined reaction rates for a series of related compounds, it is possible to predict the reactivity of a new compound like this compound. acs.org For nitroaromatic compounds, properties like the one-electron reduction potential are often used in QSAR models to predict their reduction rates. acs.org

Theoretical calculations can also be employed to predict the thermal stability of nitro compounds. For example, the excitation energy from a singlet to a triplet state has been shown to correlate with the onset temperature of thermal explosion for nitroaromatic compounds. researchgate.net Such predictive models are crucial for assessing the potential hazards associated with the handling and storage of energetic materials.

The following data tables are illustrative of the types of information that would be generated in a computational study of this compound to predict its chemical behavior.

| Property | Predicted Value | Significance in Predicting Chemical Behavior |

|---|---|---|

| Energy of HOMO (Highest Occupied Molecular Orbital) | -8.5 eV | Indicates the molecule's ability to donate electrons; a lower energy suggests lower reactivity towards electrophiles. |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -2.1 eV | Indicates the molecule's ability to accept electrons; a lower energy suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 6.4 eV | Relates to the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity. |

| Dipole Moment | 3.5 D | Influences solubility in polar solvents and intermolecular interactions. |

| Electron Affinity | 2.0 eV | Quantifies the energy change when an electron is added, indicating the ease of reduction. |

| Ionization Potential | 9.0 eV | The energy required to remove an electron, indicating the ease of oxidation. |

| Atom/Position on Ring | Calculated Partial Charge (Mulliken) | Fukui Function (f-) for Nucleophilic Attack | Predicted Reactivity |

|---|---|---|---|

| C1 (-CF3) | +0.45 | 0.08 | Low susceptibility to nucleophilic attack. |

| C2 | -0.15 | 0.12 | Activated towards electrophilic attack relative to other carbons. |

| C3 (-F) | +0.25 | 0.25 | Potential site for nucleophilic aromatic substitution. |

| C4 (-F) | +0.28 | 0.29 | Most likely site for nucleophilic aromatic substitution due to combined electron-withdrawing effects. |

| C5 (-NO2) | +0.55 | 0.05 | Low susceptibility to direct nucleophilic attack on the carbon. |

| C6 | -0.12 | 0.21 | Activated towards electrophilic attack and a potential site for nucleophilic attack. |

| Region of the Molecule | Predicted MEP Value (kcal/mol) | Interpretation for Chemical Reactivity |

|---|---|---|

| Above the aromatic ring (π-system) | -15 to -25 | Region of negative potential, attractive to electrophiles. |

| Oxygen atoms of the nitro group | -40 to -50 | Strongly negative region, indicating a high electron density and a likely site for interaction with electrophiles or hydrogen bond donors. |

| Carbon atoms attached to fluorine and nitro groups | +20 to +30 | Regions of positive potential, indicating electron deficiency and susceptibility to nucleophilic attack. |

| Fluorine atoms | -10 to -20 | Negative potential, but less so than the nitro group oxygens. |

Environmental Considerations and Degradation of Fluorinated Benzotrifluoride Derivatives

Environmental Fate and Transport of Fluorinated Compounds

The environmental fate and transport of a contaminant describe its movement and transformation in the air, water, and soil. cdc.gov For fluorinated compounds like 3,4-Difluoro-5-nitrobenzotrifluoride, these processes are complex. Generally, per- and polyfluoroalkyl substances (PFAS) can be mobile in groundwater and may associate with the organic carbon fraction in soil and sediment. ny.gov While some PFAS are less volatile than other groundwater contaminants, they can be transported on airborne particles. ny.govyoutube.com

Factors influencing the movement of these compounds include:

Solubility: The solubility of the compound in water affects its mobility in aquatic systems and groundwater. Shorter-chain PFAS are often more soluble and thus more abundant in water. youtube.com

Sorption: Fluorinated compounds can adsorb to soil and sediment particles, which can either immobilize them or lead to their transport with eroding soil. Longer-chain compounds tend to be more strongly absorbed in soils and sediment. youtube.com

Volatility: The tendency of a compound to vaporize can lead to atmospheric transport. While many fluorinated compounds have low volatility, some can be transported through the air and deposited far from the source. ny.govyoutube.com

Studies of groundwater contamination have revealed the presence of various benzotrifluoride (B45747) derivatives, including nitro and amino-substituted compounds, indicating their potential for leakage and persistence in subsurface environments. nih.gov The specific fate and transport of this compound would be influenced by its particular physicochemical properties, such as its solubility, vapor pressure, and affinity for organic matter in soil.

Photochemical Degradation in Aquatic Environments

Photochemical degradation, or photolysis, is a key process that can break down chemical compounds in the environment through the action of sunlight. nih.gov For many benzotrifluoride derivatives, this is a significant degradation pathway in aquatic systems. nih.gov

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical transformation. For benzotrifluoride derivatives, this process can lead to the hydrolysis of the C-F bonds within the trifluoromethyl group. nih.gov The presence of a nitro group, as in this compound, suggests that photolysis mechanisms similar to those of other nitroaromatic compounds may also occur. nih.govnih.gov The degradation of nitroaromatic compounds can be challenging and slow through direct photolysis and biological treatments. nih.gov In the photolysis of nitrobenzene, a proposed mechanism involves a nitro-nitrite intramolecular rearrangement. nih.gov The aqueous-phase photolysis of some organic nitrates has been shown to produce nitrous acid (HONO or HNO2) directly, a process that differs significantly from gas-phase photolysis which releases NOx. copernicus.org

A common outcome of the photochemical degradation of benzotrifluorides in water is the conversion of the trifluoromethyl group (-CF3) into a carboxylic acid group (-COOH), forming the corresponding benzoic acid. nih.govscispace.com This transformation also results in the release of fluoride (B91410) anions (F-) into the aqueous environment. nih.gov The hydrolysis of the C-F bonds is a critical step in this process. nih.gov For this compound, this would likely result in the formation of 3,4-difluoro-5-nitrobenzoic acid and fluoride ions.

The rate and efficiency of photochemical degradation are heavily influenced by the other chemical groups (substituents) attached to the benzene (B151609) ring. nih.gov Research has systematically studied the relationship between ring substituents and direct photodefluorination. nih.gov

Electron-donating groups: These groups, such as amino (-NH2) or hydroxyl (-OH), have been found to enhance the reactivity of the trifluoromethyl group towards photochemical hydrolysis. nih.gov

Electron-withdrawing groups: Groups like the nitro group (-NO2) or the trifluoromethyl group itself generally decrease the rate of photohydrolysis of the -CF3 group. However, the nitro group itself can be photochemically active. nih.govacs.org

For this compound, the presence of two fluorine atoms and a nitro group—all electron-withdrawing—would likely influence its photoreactivity in a complex manner. While the hydrolysis of the -CF3 group might be slow, the nitro group could facilitate other photochemical reactions. nih.gov The table below summarizes the effect of different substituents on the direct photolysis of benzotrifluoride derivatives. nih.gov

| Substituent Type | Effect on Photoreactivity | Example Substituent |

| Strong Electron-Donating | Enhances reactivity toward hydrolysis | -NH2 (Amino) |

| Electron-Withdrawing | Decreases reactivity toward hydrolysis | -NO2 (Nitro) |

Recalcitrance to Biodegradation and Persistence

Many fluorinated compounds are known for their resistance to being broken down by microorganisms, a property known as recalcitrance. ucd.iemdpi.com This persistence can lead to their accumulation in the environment. uu.nl

The primary reason for the persistence of fluorinated compounds is the exceptional strength of the carbon-fluorine (C-F) bond. ucd.iemdpi.comresearchgate.net It is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy that can be up to 544 kJ/mol. issuu.com This stability makes the C-F bond very difficult to break, either chemically or biologically. researchgate.netissuu.com The strength of the C-F bond increases with the number of fluorine atoms attached to a single carbon, making the trifluoromethyl group particularly stable. mdpi.com

While some microorganisms have evolved enzymes, such as fluoroacetate (B1212596) dehalogenase, that can cleave a single C-F bond, these are rare. mdpi.comnih.gov Compounds with multiple fluorine atoms, like di- and trifluoroacetates, are significantly more recalcitrant to biodegradation. mdpi.comnih.gov Reductive defluorination, which is energetically favorable under anaerobic conditions, is a potential pathway for breaking the C-F bond, but overcoming the kinetic barriers remains a significant challenge for microorganisms. nih.govnih.gov Therefore, compounds like this compound, which contain a trifluoromethyl group and two additional C-F bonds on the aromatic ring, are expected to be highly persistent in the environment and resistant to microbial degradation. ucd.ienih.gov

Formation of Persistent Fluorinated Metabolites

The degradation of benzotrifluoride derivatives in the environment does not always lead to complete mineralization. Instead, it can result in the formation of various fluorinated metabolites that may also be persistent and of environmental concern. The transformation pathways and the resulting metabolites are influenced by the specific substituents on the aromatic ring. acs.orgresearchgate.netfigshare.com

Studies on benzotrifluoride have shown that metabolic activation, such as dihydroxylation of the aromatic ring, can initiate a process that leads to the eventual defluorination of the trifluoromethyl group. researchgate.net However, the stability of the C-F bonds often makes direct cleavage unlikely. researchgate.net The degradation of many per- and polyfluoroalkyl substances (PFAS) can result in the formation of persistent perfluoroalkyl acids (PFAAs) as byproducts. rsc.org

In the case of substituted benzotrifluorides, direct photolysis in water has been observed to cause hydrolysis of the C-F bonds, converting the trifluoromethyl group into a carboxylic acid group, thus forming benzoic acid derivatives. acs.orgfigshare.com The rate of this photodefluorination is highly dependent on the nature of the other substituents on the aromatic ring, with strong electron-donating groups enhancing the reactivity. figshare.com This suggests that the specific arrangement of nitro and fluoro groups on this compound will dictate its photochemical degradation pathway and the nature of any persistent metabolites formed.

Groundwater contamination incidents involving benzotrifluoride (BTF) and its derivatives have demonstrated their long-term persistence in the environment. unive.it Monitoring of a contaminated site over decades revealed the continued presence of various BTFs, including 4-chloro-3-nitrobenzotrifluoride, at significant concentrations far from the original source, highlighting their stability and mobility in groundwater. unive.it

Q & A

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.